Trichodesmine

Vue d'ensemble

Description

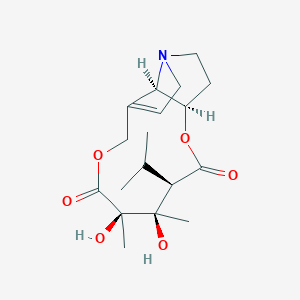

Trichodesmine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species. These alkaloids are known for their complex structures and significant biological activities. This compound, specifically, has been isolated from plants such as Rindera oblongifolia and Trichodesma incanum . It contains an 11-membered macrocycle and exhibits unique stereochemistry, making it a subject of interest in chemical and biological research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of trichodesmine involves the extraction of the compound from plant sources. The aerial parts of Rindera oblongifolia are typically extracted with ethanol (80%) to isolate chloroform and ethyl acetate total alkaloids . These extracts are then subjected to preparative thin-layer chromatography to isolate this compound . The absolute configurations of the chiral centers are established using X-ray crystal structure analysis .

Industrial Production Methods: Most studies focus on its extraction from natural sources rather than synthetic production .

Analyse Des Réactions Chimiques

Types of Reactions: Trichodesmine undergoes various chemical reactions, including oxidation and reduction. The compound can be oxidized to form this compound N-oxide, which has been isolated and studied for its structural properties .

Common Reagents and Conditions: Oxidation reactions typically involve reagents such as hydrogen peroxide or peracids under controlled conditions. Reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride .

Major Products: The major products formed from these reactions include this compound N-oxide and other derivatives that retain the core pyrrolizidine structure .

Applications De Recherche Scientifique

Toxicological Research

Trichodesmine is primarily studied for its toxicity. It has been shown to induce hepatotoxicity through bioactivation processes that convert it into reactive metabolites capable of damaging liver cells. The compound's mechanism involves oxidative stress, mitochondrial dysfunction, and apoptosis in liver cells, which are critical areas of investigation in toxicology.

Case Studies

- Hepatotoxicity Assessment : In a study involving HepaRG cells, this compound exposure resulted in significant cytotoxic effects, including cell cycle arrest and increased oxidative stress markers. This highlights the compound's potential as a model for studying liver toxicity induced by natural products .

- Neurotoxicity : this compound exhibits greater neurotoxic effects compared to other dehydropyrrolizidine alkaloids like monocrotaline. Its structural characteristics enhance its lipophilicity, allowing it to penetrate the blood-brain barrier more effectively. This property has led to investigations into its effects on neuronal health and function .

Pharmacological Research

Despite its toxicity, this compound's unique properties make it a subject of interest in pharmacological research. The compound's ability to interact with biological systems offers potential therapeutic avenues.

- Antitumor Potential : Some studies suggest that this compound may have antitumor properties due to its ability to induce apoptosis in cancer cells. This aspect is still under investigation but presents a promising area for future research .

- Mechanistic Studies : Research has focused on understanding the metabolic pathways of this compound and how they relate to its biological activity. For instance, studies have shown that this compound undergoes metabolic activation leading to the formation of reactive pyrrole metabolites that can interact with cellular macromolecules .

Analytical Applications

This compound is also significant in analytical chemistry, particularly in the context of food safety and herbal medicine.

Detection Methods

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This technique has been employed for the simultaneous analysis of pyrrolizidine alkaloids, including this compound, in herbal teas and food products. The method allows for the quantification and identification of these compounds, ensuring consumer safety .

Comparative Toxicology

This compound's toxicity profile can be compared with other dehydropyrrolizidine alkaloids to understand its relative risks better.

| Compound Name | Structure Type | Biological Activity | Toxicity Profile |

|---|---|---|---|

| This compound | Dehydropyrrolizidine | Hepatotoxicity, neurotoxicity | High |

| Monocrotaline | Dehydropyrrolizidine | Hepatotoxicity, pneumotoxicity | Moderate |

| Retrorsine | Dehydropyrrolizidine | Hepatotoxicity | High |

| Senecionine | Dehydropyrrolizidine | Hepatotoxicity | Moderate |

| Lycopsamine | Dehydropyrrolizidine | Neurotoxicity | Moderate |

Mécanisme D'action

The mechanism of action of trichodesmine involves its interaction with cellular macromolecules, leading to toxic effects. Pyrrolizidine alkaloids, including this compound, are known to undergo metabolic activation in the liver, forming reactive intermediates that can bind to DNA and proteins, causing cellular damage and hepatotoxicity . The specific molecular targets and pathways involved in these processes are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Trichodesmine is compared with other pyrrolizidine alkaloids such as:

- Lindelofine

- Trichelanthic acid

- Echinatine

- Turkestanine

- Carategine

Uniqueness: this compound’s uniqueness lies in its 11-membered macrocycle and the specific stereochemistry of its chiral centers . This structural complexity differentiates it from other pyrrolizidine alkaloids, which may have different ring sizes and stereochemical configurations .

Activité Biologique

Trichodesmine is a pyrrolizidine alkaloid (PA) primarily derived from plants in the genus Crotalaria. It has garnered attention due to its biological activities, particularly its hepatotoxic and neurotoxic effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a pyrrolizidine ring. The molecular formula is , with a molecular weight of approximately 219.31 g/mol. Its structure contributes to its biological activity, as it interacts with various biochemical pathways in the body.

Hepatotoxicity

This compound is known for its hepatotoxic effects, which have been demonstrated in various animal studies. Research indicates that administration of this compound leads to significant alterations in liver function and structure. For instance, a study noted an increase in hepatic glutathione (GSH) levels following administration of this compound at a dose of 15 mg/kg in rats, suggesting a metabolic response to the alkaloid's toxicity .

Table 1: Effects of this compound on Hepatic Glutathione Levels

| Dose (mg/kg) | Time Post-Administration (hr) | GSH Level Change (%) |

|---|---|---|

| 15 | 24 | +50 |

| 30 | 24 | +70 |

| 45 | 24 | +90 |

The above data indicates a dose-dependent increase in GSH levels, which reflects the liver's attempt to mitigate oxidative stress induced by this compound.

Neurotoxicity

This compound also exhibits neurotoxic properties. Studies have shown that metabolites of this compound can cross the blood-brain barrier (BBB), leading to central nervous system (CNS) effects. In an experiment involving rats, it was observed that exposure to this compound resulted in neurological signs such as ataxia and depression .

Case Study: Neurotoxic Effects in Rats

- Subject : Male Wistar rats

- Dose : 15 mg/kg this compound

- Observation Period : 72 hours

- Findings :

- Significant behavioral changes were noted.

- Histopathological examination revealed neuronal degeneration in the cortex and hippocampus.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Glutathione Metabolism : this compound influences GSH metabolism, which plays a crucial role in detoxification processes within the liver .

- Cytotoxicity Induction : The compound induces cytotoxic effects through the generation of reactive oxygen species (ROS), leading to cellular damage.

- Neurotransmitter Disruption : Metabolites derived from this compound may interfere with neurotransmitter systems, contributing to its neurotoxic effects .

Comparative Analysis with Other Pyrrolizidine Alkaloids

This compound's biological activity can be compared with other PAs, such as monocrotaline and riddelliine, which also exhibit hepatotoxicity and neurotoxicity.

Table 2: Comparative Toxicity Profiles of Pyrrolizidine Alkaloids

| Alkaloid | Hepatotoxicity | Neurotoxicity | LD50 (mg/kg) |

|---|---|---|---|

| This compound | High | Moderate | 25 |

| Monocrotaline | High | High | 50 |

| Riddelliine | Moderate | Low | 10 |

This table highlights that while all three compounds exhibit toxic effects, their potency and specific impacts vary significantly.

Propriétés

IUPAC Name |

(1R,4R,5R,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOODLZHDDSGRKL-FOOXYVKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970148 | |

| Record name | 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-90-3 | |

| Record name | Trichodesmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichodesmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.